Perfluoroeicosyl iodide
Description
Contextualization within Perfluoroalkyl Substances (PFAS) Research Paradigms
Perfluoroeicosyl iodide is classified as a per- and polyfluoroalkyl substance (PFAS), a broad group of man-made chemicals characterized by the strong carbon-fluorine bond. ontosight.ai PFAS have been produced since the 1940s and are known for their resistance to heat, water, and oil. This has led to their use in a vast array of industrial and consumer products. taylorandfrancis.com
The discussion around PFAS is often dominated by long-chain variants, which are noted for their environmental persistence and potential for bioaccumulation. As a long-chain PFAS, this compound is subject to the same research and regulatory scrutiny as other compounds in this category.
Historical Academic Trajectories of Perfluoroalkyl Iodides
The synthesis of perfluoroalkyl iodides has a history rooted in the development of fluoropolymer production. A key manufacturing process is telomerization, a method where a perfluoroalkyl iodide, known as a "telogen," reacts with a "taxogen" like tetrafluoroethylene (B6358150) to create longer-chain perfluoroalkyl iodides. taylorandfrancis.comresearchgate.net This process has been a cornerstone of industrial fluorine chemistry for decades, enabling the production of a wide range of perfluorinated materials. taylorandfrancis.com
Patents dating back several decades describe the continuous production of perfluoroalkyl iodides using telomerization, highlighting the long-standing industrial importance of these compounds. patsnap.comgoogleapis.com The process allows for the synthesis of perfluoroalkyl iodides with varying chain lengths, which are then used as building blocks for other fluorinated products. taylorandfrancis.comresearchgate.net
Significance of Extended Perfluorinated Chains in Advanced Chemical Systems
The extended perfluorinated chain of this compound is central to its chemical behavior and applications. The high degree of fluorination creates a molecule with exceptional thermal and chemical stability. ontosight.ai This stability is a sought-after property in materials designed for extreme environments.
Furthermore, the long fluorinated chain imparts unique surface properties, such as hydrophobicity and oleophobicity (the ability to repel water and oil). These characteristics are fundamental to the performance of non-stick coatings, stain-resistant textiles, and other surface treatments. The iodine atom at the end of the chain provides a reactive site, allowing for the incorporation of this highly fluorinated moiety into larger and more complex molecular architectures, thereby creating advanced materials with tailored properties. ontosight.ai
Physicochemical Properties
| Property | Perfluoropropyl iodide (C3) | Perfluorohexyl iodide (C6) | Perfluorooctyl iodide (C8) | This compound (C20) |
| CAS Number | 754-34-7 sigmaaldrich.com | 355-43-1 sigmaaldrich.comsigmaaldrich.com | 507-63-1 chemicalbook.com | 29809-34-5 epa.gov |
| Molecular Formula | C3F7I sigmaaldrich.com | C6F13I sigmaaldrich.com | C8F17I chemicalbook.com | C20F41I |
| Molecular Weight ( g/mol ) | 295.93 | 445.95 sigmaaldrich.com | 545.96 chemicalbook.com | ~1046 |
| Boiling Point (°C) | 41 sigmaaldrich.com | 117 sigmaaldrich.comsigmaaldrich.com | 160-161 chemicalbook.com | Expected to be significantly higher |
| Melting Point (°C) | - | -45 halopolymer.com | 25 chemicalbook.com | Expected to be a solid at room temperature |
| Density (g/mL at 25°C) | 2.05 | 2.063 sigmaaldrich.comsigmaaldrich.com | 2.067 (at 20°C) chemicalbook.com | Expected to be higher |
| Refractive Index (n20/D) | 1.328 sigmaaldrich.com | 1.329 sigmaaldrich.comsigmaaldrich.com | 1.329 chemicalbook.com | Expected to be similar |
| Solubility | Insoluble in water halopolymer.com | Insoluble in water halopolymer.com | Soluble in Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) chemicalbook.com | Expected to have low solubility in most solvents |
Note: The data for this compound is estimated based on the trends observed in the shorter-chain homologues.
Research Findings
Research into perfluoroalkyl iodides has largely focused on their synthesis and reactivity as a class of compounds. The telomerization of tetrafluoroethylene with a shorter-chain perfluoroalkyl iodide is the primary industrial method for producing longer-chain analogues like this compound. taylorandfrancis.comresearchgate.net This process allows for the controlled growth of the perfluorinated chain.
The reactivity of the carbon-iodine bond is a key feature of perfluoroalkyl iodides. This bond can be cleaved to generate perfluoroalkyl radicals, which are highly reactive species used in a variety of chemical transformations. These reactions are fundamental to the synthesis of many fluorinated materials. While specific research focusing solely on this compound is limited in publicly accessible literature, its reactivity is expected to be analogous to that of other long-chain perfluoroalkyl iodides.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodoicosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20F41I/c21-1(22,3(25,26)5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)59)2(23,24)4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(60,61)62 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDHOJSLSYFQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20F41I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067513 | |
| Record name | Perfluoroeicosyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1146.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29809-34-5 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-Hentetracontafluoro-20-iodoeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29809-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroeicosyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroeicosyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodoicosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Computational Investigations of Perfluoroeicosyl Iodide Systems
Advanced Spectroscopic Characterization Techniques in Perfluoroalkyl Iodide Analysis
Spectroscopic techniques provide critical insights into the elemental composition, chemical bonding, and structural integrity of perfluoroalkyl iodides. These methods are pivotal for understanding their behavior in various applications and their interactions with other materials.
X-ray Photoelectron Spectroscopy (XPS) in Surface Composition and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and chemical states of the top 1 to 10 nanometers of a material. phi.comsdu.dkthermofisher.com This makes it exceptionally well-suited for analyzing thin films and surface modifications involving perfluoroalkyl iodides. phi.comeag.com
In the analysis of fluorocarbon layers, XPS can distinguish between different carbon-fluorine bonding environments. researchgate.neteag.com The binding energy of the C1s electrons shifts depending on the number of fluorine atoms attached to the carbon. For instance, characteristic peaks for C-C/C-Si, C-CFx, C-F, C-F2, and C-F3 can be resolved, providing a detailed picture of the fluorinated surface's chemical structure. researchgate.netresearchgate.net The high electronegativity of fluorine results in larger chemical shifts compared to oxygen or nitrogen, making XPS a powerful tool for identifying the specific nature of C-F bonds. eag.com
Studies on self-assembled monolayers (SAMs) of compounds like perfluorododecyl iodide on substrates such as SiO2 and TiO2 have utilized XPS to monitor their stability. mdpi.com For example, a decrease in the fluorine atomic concentration and changes in the C1s and F1s core level spectra over time upon exposure to ambient light indicate degradation of the monolayer. mdpi.com This degradation can involve the loss of fluorine atoms, which is quantifiable through XPS. mdpi.com The technique is also instrumental in identifying the formation of new chemical bonds, such as the Cu-O-C bond in hybrid nanocomposites, by analyzing the core-level spectra of the constituent elements. nih.gov
Table 1: Representative XPS C1s Binding Energies for Fluorocarbon Species
| Chemical Group | Binding Energy (eV) |
| C-C/C-Si | ~283.4 - 284.5 |
| C-CFx | ~285.5 |
| C-O | ~286.4 |
| O=C-N | ~287.4 |
| C-F | ~288.0 |
| C=O | ~288.6 |
| C-F2 | ~290.3 |
| C-F3 | ~292.6 |
Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. Data compiled from multiple sources. researchgate.netresearchgate.netnih.govthermofisher.com
Vibrational Spectroscopy Applications (FTIR, Raman) for Structural Elucidation and Degradation Monitoring
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and vibrational modes of perfluoroalkyl iodides. These techniques are sensitive to changes in bond vibrations and can be used to identify functional groups and monitor chemical transformations.
FTIR spectroscopy is particularly useful for studying halogen bonding interactions. For example, the interaction between pyridine (B92270) and heptafluoro-2-iodopropane has been investigated using FTIR, where a blue shift in the ring breathing vibration of pyridine indicated the formation of a halogen bond. researchgate.net In the context of degradation, vibrational spectroscopy can track the disappearance of characteristic vibrational bands associated with the perfluoroalkyl chain or the C-I bond, and the appearance of new bands corresponding to degradation products. For instance, the degradation of natural dyes has been successfully monitored by observing changes in their FTIR and Raman spectra. nih.gov The formation of C-F, C-F2, and C-F3 bonds in fluorinated amorphous carbon films can be identified through their characteristic vibrational frequencies in FTIR and Raman spectra. researchgate.net
Raman spectroscopy, being complementary to FTIR, is also a powerful tool for structural analysis. It can be used to probe the vibrational modes of the carbon backbone and the C-F bonds in perfluoroalkyl compounds. The technique is also effective in monitoring the degradation of materials, as demonstrated in studies on various substances where changes in Raman band intensities signal structural alterations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure and studying reaction mechanisms involving perfluoroalkyl iodides. While inherently less sensitive than other techniques, its ability to provide rich structural information is unparalleled. nih.gov
¹⁹F NMR is especially powerful for analyzing perfluoroalkyl compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, allowing for the differentiation of -CF2- groups along the perfluoroalkyl chain. nih.gov This technique has been used to study the binding of perfluoroalkyl substances to proteins like albumin, where changes in the ¹⁹F chemical shifts provide insights into the binding mechanism and the environment of different parts of the PFAS molecule within the protein. nih.gov
NMR is also crucial for mechanistic studies. For instance, ¹⁹F NMR analysis has been used to investigate the intermediate formation of electron-donor-acceptor (EDA) complexes between perfluoroalkyl iodides and phosphines, which is a key step in certain iodoperfluoroalkylation reactions. mdpi.com The technique can also be used to determine partition coefficients of fluorinated molecules between different phases, as demonstrated in studies of psychotropic drugs in phosphatidylcholine bilayer vesicles. nih.gov Furthermore, developing computational protocols to accurately predict ¹⁹F NMR chemical shifts is an active area of research, which will further enhance the utility of this technique in identifying the structures of new and degraded perfluoroalkyl substances. mines.edu
UV-Visible Spectroscopy in Reaction Monitoring and Complex Formation
UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring chemical reactions and studying the formation of complexes involving perfluoroalkyl iodides. spectroscopyonline.comspectroscopyonline.com The absorbance measured by UV-Vis spectroscopy is directly proportional to the concentration of absorbing species, allowing for the quantitative tracking of reactants, products, and intermediates. spectroscopyonline.com
This technique is particularly useful for studying the formation of charge-transfer (CT) or electron-donor-acceptor (EDA) complexes. Perfluoroalkyl iodides can form EDA complexes with various electron donors, such as phosphines, which often exhibit new absorption bands in the UV-Vis spectrum. mdpi.com The appearance and intensity of these bands can be used to study the kinetics and thermodynamics of complex formation. For example, the interaction of perfluorobutyl iodide with phosphines leads to the formation of EDA complexes with distinct UV-Vis spectral features. mdpi.com
UV-Vis spectroscopy is also instrumental in monitoring reactions initiated by light. In the visible light-promoted hydroxyperfluoroalkylation of olefins, for instance, UV-Vis spectroscopy can be used to follow the progress of the reaction. researchgate.net Similarly, it can monitor the degradation of perfluoroalkyl substances in advanced oxidation processes. acs.org The technique can also be employed in an operando mode, allowing for real-time monitoring of catalysts and reactions under actual operating conditions, as demonstrated in studies of gold nanoparticle formation and reactivity. nih.gov
Theoretical and Computational Studies on Perfluoroeicosyl Iodide Interactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), provide a molecular-level understanding of the structure, properties, and reactivity of this compound and related compounds. These approaches complement experimental findings and offer predictive insights.
Density Functional Theory (DFT) Applications in Iodide Chemistry
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, including perfluoroalkyl iodides. researchgate.net It is used to study a wide range of phenomena, from adsorption on surfaces to reaction mechanisms and spectroscopic properties. nih.govnih.gov
DFT calculations can elucidate the nature of interactions between perfluoroalkyl substances and other molecules or surfaces. For example, DFT has been used to study the adsorption of PFAS on nickel surfaces, revealing that the adsorption is energetically favorable and primarily driven by the functional groups. nih.gov It has also been employed to understand the self-assembly of PFAS with intercalants in clay materials, demonstrating that these interactions are entropy-driven and dominated by the hydrophobic effect. nih.gov
In the context of reactivity, DFT can provide insights into reaction pathways and transition states. For instance, DFT calculations have been used to correlate the degradation rates of perfluoroalkyl acids in anodic oxidation with their molecular and electronic descriptors. rsc.org Furthermore, DFT is used to study the solvation of iodide ions in water, showing that the iodide ion has a disruptive effect on the local water structure. nih.gov DFT calculations are also valuable for interpreting spectroscopic data, such as predicting vibrational frequencies and NMR chemical shifts, which aids in the analysis of experimental spectra. researchgate.net
Molecular Dynamics Simulations for Interfacial Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for elucidating the behavior of molecules at interfaces, providing insights that are often difficult to obtain through experimental methods alone. nih.gov While specific MD studies on this compound are not extensively documented in the reviewed literature, simulations of analogous long-chain per- and polyfluoroalkyl substances (PFAS) and perfluoroalkanes (PFAs) offer significant insights into the expected interfacial behavior of this large, fluorinated molecule. nih.govmdpi.comresearchgate.netsci-hub.se
Long-chain PFAS molecules, like this compound, exhibit surfactant-like behavior at interfaces, particularly at the air-water interface. mdpi.com MD simulations show that these molecules tend to accumulate at such interfaces, with the hydrophobic perfluorinated tail orienting itself away from the aqueous phase and into the air or a non-polar medium. mdpi.com The hydrophilic head group, in this case the iodide atom, would remain oriented towards the polar liquid phase. mdpi.com This orientation is a primary driver of its interfacial activity.
Simulations on various PFAS have demonstrated that hydrophobicity is a key parameter influencing their behavior at interfaces. mdpi.com The long C20F41 chain in this compound would impart a very high degree of hydrophobicity. Studies on other long-chain PFAS show that increased chain length leads to a greater tendency to adsorb at interfaces, which in turn can enhance certain processes like sonolytic degradation by bringing the molecule to the active sites of bubble implosion. mdpi.com This suggests that this compound would have a strong affinity for interfaces.
The organization of long-chain fluorinated molecules at interfaces has been investigated using MD simulations. At a water-perfluoroalkane interface, for instance, the interfacial tension is observed to be higher than that of corresponding n-alkanes, a testament to the heightened hydrophobicity of the perfluorinated chains. sci-hub.se The interfacial tension also generally increases with the length of the perfluorinated chain. sci-hub.se These simulations provide structural and energetic information, revealing how interactions at the molecular level govern macroscopic interfacial properties. sci-hub.se
Simulations also allow for the study of dynamic properties. For example, the diffusion of molecules at an interface can be quantified. nih.govnih.gov Studies on long-chain PFAS at hydrophobic surfaces have shown that while they adsorb strongly, their lateral diffusion on the surface can be limited. nih.gov Furthermore, these molecules can form aggregates or hierarchical structures on the surface after initial adsorption. nih.gov It is conceivable that this compound would exhibit similar behavior, forming densely packed and ordered structures at various interfaces.
The table below summarizes key interfacial properties for related long-chain fluorinated compounds, derived from simulation studies, which can be used to infer the behavior of this compound.
| Property | Observation for Long-Chain PFAS/PFAs | Inferred Behavior for this compound |
| Interfacial Orientation | Hydrophobic tail orients away from polar media (e.g., water). mdpi.com | The C20F41 chain will strongly partition away from aqueous phases. |
| Adsorption | Strong adsorption at air-water and hydrophobic interfaces. nih.govmdpi.com | High affinity for accumulation at interfaces. |
| Interfacial Tension | Increases with fluorocarbon chain length at water-PFA interfaces. sci-hub.se | Expected to contribute to high interfacial tension at aqueous interfaces. |
| Surface Aggregation | Molecules can form aggregates and hierarchical structures on surfaces. nih.gov | Potential to form ordered, aggregated structures at interfaces. |
Quantum Chemical Analysis of Halogen Bonding and Fluorine Effects
Quantum chemical calculations provide fundamental insights into the electronic structure and non-covalent interactions of molecules like this compound, particularly concerning halogen bonding and the profound influence of its extensive fluorination.
Halogen Bonding:
Perfluoroalkyl iodides are potent halogen bond (XB) donors. researchgate.net The high electronegativity of the fluorine atoms in the perfluoroeicosyl (C20F41) chain has a strong electron-withdrawing effect. This effect is transmitted along the carbon chain to the iodine atom, creating a region of positive electrostatic potential on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This electrophilic region is known as a σ-hole. nih.gov
Quantum chemical methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), are used to characterize and quantify these interactions. nih.gov For instance, analysis can reveal the electron density (ρbcp) and total energy density at the bond critical point of a halogen bond, confirming that shorter contacts correspond to stronger interactions. nih.gov The strength of the halogen bond can be significant, influencing molecular assembly in crystal engineering and acting as a mode of activation in chemical reactions. researchgate.net The interaction of perfluoroalkyl iodides with Lewis bases (halogen bond acceptors) like amines or even inorganic bases can lead to the formation of a halogen-bonded complex, which can promote the homolytic cleavage of the C-I bond under mild conditions, such as irradiation with light. researchgate.netnih.gov
The table below outlines the key characteristics of halogen bonding in perfluoroalkyl iodides as determined by computational methods.
| Computational Method | Finding | Relevance to this compound |
| Electrostatic Potential Calculation | Reveals a positive σ-hole on the iodine atom due to the electron-withdrawing perfluoroalkyl chain. nih.gov | The C20F41 group will create a highly positive σ-hole, making it a strong XB donor. |
| QTAIM Analysis | Quantifies electron and energy densities at the bond critical point to gauge XB strength. nih.gov | Can be used to predict and quantify the strength of halogen bonds formed with various acceptors. |
| DFT Calculations | Supports the existence of halogen-bonded complexes with Lewis bases. researchgate.net | Predicts stable complex formation, which is key to its application in supramolecular chemistry and reaction activation. |
Fluorine Effects:
The presence of 41 fluorine atoms dominates the chemical and physical properties of this compound. Quantum chemical calculations are essential to understand these multifaceted "fluorine effects". nih.govrsc.org The high electronegativity of fluorine drastically alters the electronic landscape of the molecule.
One of the most significant effects is the powerful inductive electron withdrawal, which, as mentioned, is responsible for the strong σ-hole on the iodine. This effect also makes the carbon backbone electron-deficient. Furthermore, the large number of fluorine atoms introduces unique steric and conformational properties. Computational studies on fluorinated molecules highlight that fluorine substituents can modulate complex molecular structures and interactions, including disrupting water networks at interfaces. nih.gov
While fluorine is a poor hydrogen bond acceptor in many organic contexts, its role cannot be entirely dismissed, especially when part of a larger system. nih.gov However, its primary electronic role in this compound is to activate the C-I bond towards halogen bonding and subsequent chemical reactions. researchgate.netnih.gov The impact of extensive fluorination on the molecule's properties is summarized below.
| Effect of Fluorination | Computational Insights | Consequence for this compound |
| Inductive Effect | Strong electron withdrawal from the carbon backbone. nih.govrsc.org | Activation of the C-I bond, making iodine highly electrophilic. |
| Steric and Conformational Effects | Influences molecular shape, rigidity, and packing. | The bulky, rigid perfluorinated chain dictates how the molecule interacts with surfaces and other molecules. |
| Interfacial Behavior | Can disrupt and organize solvent networks (e.g., water) at interfaces. nih.gov | Contributes to its strong surfactant properties and ability to form ordered interfacial layers. |
| Reactivity | Enables unique reactivity patterns compared to non-fluorinated analogues. rsc.org | Facilitates halogen-bond-promoted reactions. researchgate.netnih.gov |
Applications in Advanced Materials Science and Engineering
Role in Self-Assembled Monolayers (SAMs) and Surface Engineering
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. Perfluoroeicosyl iodide and its analogues are excellent candidates for forming such layers, creating surfaces with exceptionally low energy and specific functionalities. mdpi.com
This compound is utilized in the creation of densely packed, ordered thin films on various substrates. The formation of these self-assembled monolayers is a spontaneous process driven by the interaction between the molecule's head group and the substrate. mdpi.com In the case of this compound, the iodine atom serves as the head group, which can form a halogen bond with oxygen atoms on substrates like silicon dioxide (SiO₂) or titanium dioxide (TiO₂). mdpi.com
Once the molecules are anchored to the surface via this head group interaction, the long perfluorocarbon chains (the "backbone") align with each other due to van der Waals forces. mdpi.com This self-assembly process results in a highly ordered, quasi-crystalline, monomolecular film. The stability and ordering of these films are crucial for their function in advanced applications. Research on analogous molecules like perfluorododecyl iodide shows that these SAMs are stable, especially when kept in dark conditions, indicating their suitability for creating reliable and durable surface modifications. mdpi.comresearchgate.net
The most prominent feature of a surface modified with a this compound SAM is its extremely low surface energy. mdpi.com The fluorinated backbone of the molecule is responsible for this property, which leads to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). ontosight.ai The dense packing of the CF₂ and terminal CF₃ groups presents a uniform, low-energy interface to the external environment.
This modification of surface energy is fundamental to controlling the wetting behavior of a surface. nih.gov Surfaces coated with these fluorinated SAMs exhibit very high contact angles for a wide variety of liquids, preventing them from spreading. nih.gov This anti-wetting characteristic is critical for applications such as non-stick coatings, waterproof treatments, and microfluidic devices where precise control of liquid movement is essential. ontosight.ai
Table 1: Investigated Properties of Perfluoroalkyl Iodide-Derived SAMs
| Property | Description | Substrate Example | Significance |
| Formation Mechanism | Spontaneous adsorption and self-assembly. mdpi.com | Silicon Dioxide (SiO₂) | Enables simple, large-area surface modification. |
| Bonding to Surface | Halogen bonding between iodine head group and surface oxygen. mdpi.com | Titanium Dioxide (TiO₂) | Provides stable anchoring of the monolayer. |
| Key Characteristic | Ultralow surface energy. mdpi.comresearchgate.net | Silicon, Glass | Results in hydrophobic and oleophobic properties. |
| Wetting Behavior | High contact angles for liquids, indicating poor wettability. nih.gov | Various | Essential for anti-wetting and fluid control applications. |
A cutting-edge application for perfluoroalkyl iodide SAMs is in the field of resistless lithography, particularly for next-generation semiconductor manufacturing using extreme ultraviolet (EUV) light. mdpi.comresearchgate.net Traditional photolithography relies on a polymer "resist" layer to define patterns, but these materials have inherent resolution limits. ethz.chnih.govarxiv.org
In this advanced technique, a SAM of a compound like perfluorododecyl iodide (a close analogue to this compound) is applied to a substrate. mdpi.comresearchgate.net This SAM acts as an ultrathin mask. When the surface is exposed to a pattern of EUV light, the photons can induce degradation of the SAM in the illuminated areas, especially on a photocatalytic substrate like TiO₂. mdpi.comresearchgate.net This process creates a chemical contrast between the intact SAM in the unexposed regions and the degraded layer in the exposed regions. This patterned surface can then be used for selective deposition of other materials, effectively transferring the pattern without a conventional resist, thereby overcoming its limitations. mdpi.comethz.chresearchgate.net
Table 2: Comparison of Lithography Approaches
| Feature | Conventional EUV Lithography | Resistless Lithography with Perfluoroalkyl Iodide SAMs |
| Masking Layer | Polymer-based photoresist | Self-assembled monolayer (e.g., from perfluorododecyl iodide). mdpi.com |
| Patterning Method | Light-induced chemical change in the resist, followed by development. | Light-induced degradation of the SAM creates a chemical pattern. mdpi.comresearchgate.net |
| Key Advantage | Established, high-throughput process. nih.gov | Overcomes resolution and roughness limitations of photoresists. ethz.charxiv.org |
| Substrate Example | Silicon | Silicon (Si), Titanium Dioxide (TiO₂). mdpi.com |
This compound in Polymer Science and Engineering
The unique chemical structure of this compound also makes it a valuable tool in the synthesis and modification of polymers. The reactive iodine atom provides a site for initiating or controlling polymerization, while the long fluorinated chain imparts desirable properties to the resulting polymer.
In the free-radical polymerization of fluorinated monomers, it is often necessary to control the molecular weight of the resulting fluoropolymer. justia.com Perfluoroalkyl iodides, including this compound, function as highly effective chain transfer agents for this purpose. justia.com
During polymerization, the growing polymer chain can react with the perfluoroalkyl iodide. The iodine atom is transferred, terminating that polymer chain and creating a new perfluoroalkyl radical that can initiate the growth of a new chain. This process lowers the average molecular weight of the final polymer. justia.com A significant advantage of using an iodide-based agent is that the resulting polymer chains are terminated with a reactive iodine end-group. This "iodide end group" can be used in subsequent reactions for curing (crosslinking) or chain extension, adding functionality to the polymer that would not be present otherwise. justia.com
This compound serves as a critical building block or intermediate in the synthesis of a wide range of fluorinated polymers and copolymers. ontosight.aiontosight.ai The incorporation of its long perfluoroalkyl chain into a polymer backbone or as a side chain can dramatically alter the polymer's properties. core.ac.ukresearchgate.net
These properties, derived from the high percentage of fluorine, include exceptional thermal stability, high chemical resistance, low surface energy, and a low refractive index. core.ac.ukresearchgate.net Polymers incorporating these fluorinated moieties are used in high-performance applications such as specialty coatings, advanced textiles, and materials for the electronics and aerospace industries. pageplace.de For example, this compound can be used to create side-chain fluorinated polymers (SCFPs), where a non-fluorinated polymer backbone is decorated with long fluorinated side chains, combining the properties of the backbone with the unique surface characteristics imparted by the fluorine. oecd.org
Integration into Perfluorocyclobutyl (PFCB) and Related Polymer Systems
Perfluorocyclobutyl (PFCB) aryl ether polymers are a class of high-performance materials known for their exceptional thermal stability, low dielectric constant, and processability. These properties make them suitable for various applications, including electrical insulations and materials for photonic devices. nih.gov The incorporation of other fluorinated molecules can further tailor the properties of PFCB polymer systems. While the blending of PFCB aryl ether polymers with other fluorinated materials is a known strategy to create new materials with modified properties, specific research detailing the integration of this compound into PFCB polymer systems is not extensively documented in publicly available literature. nih.gov The long perfluorinated chain of this compound could theoretically be leveraged to modify the surface energy and hydrophobicity of PFCB-based materials.
Contributions to Fluorinated Hybrid Materials and Nanocomposites
The unique properties of long-chain perfluoroalkyl iodides position them as interesting candidates for the development of advanced hybrid materials and nanocomposites. Their high fluorine content can impart hydrophobicity, while the iodide functional group can serve as a reactive site for further chemical modifications.
Functionalization of Porous Materials for Adsorption and Separation
Porous materials, such as metal-organic frameworks (MOFs), are extensively studied for their potential in gas adsorption and separation. The functionalization of these materials is a key strategy to enhance their affinity and selectivity for specific molecules. For instance, the capture of gaseous iodine is a significant challenge in nuclear waste management, and various porous materials are being investigated for this purpose. nih.gov The performance of these materials is dependent on factors like pore size and the chemical nature of the framework. nih.govnih.gov While the functionalization of porous materials to enhance iodine adsorption is an active area of research, the specific use of this compound for this purpose is not well-documented.
Advanced Membrane Science Applications
Role in Analytical Sensing Materials
The development of chemical sensors for the detection of specific ions, such as iodide, is an important area of analytical chemistry. Researchers have explored various materials, including fluorescent ionic porous frameworks, for the sensitive and selective detection of iodide in aqueous solutions. nih.gov These sensors often rely on specific interactions between the analyte and the sensing material. While the development of iodide sensors is an active field, there is no significant body of research indicating the use of this compound as a primary component in the design of such analytical sensing materials.
Mechanistic Investigations of Chemical Transformations Involving Perfluoroeicosyl Iodide
Photochemical and Thermal Degradation Pathways
The degradation of perfluoroeicosyl iodide can be initiated by photochemical or thermal means, leading to the cleavage of the C-I bond and subsequent reactions.
Deiodination and Defluorination Processes in Fluorocarbon Systems
The primary degradation step for perfluoroalkyl iodides like this compound is typically deiodination, the cleavage of the carbon-iodine bond. This bond is the weakest in the molecule and susceptible to homolytic cleavage under thermal or photochemical conditions, resulting in a perfluoroalkyl radical and an iodine radical. rsc.org For instance, the thermal and photochemical exchange reactions between iodine and trifluoromethyl iodide have been shown to proceed via the abstraction of an iodine atom to form a trifluoromethyl radical and an iodine molecule. rsc.org
Defluorination, the removal of fluorine atoms, is a more complex process that often follows initial deiodination. Studies on the degradation of perfluorododecyl iodide (I-PFC12) self-assembled monolayers (SAMs) on different substrates have shown that fluorine loss occurs upon exposure to ambient light. mdpi.com This defluorination is more pronounced on photocatalytically active substrates like titanium dioxide (TiO2) compared to silicon dioxide (SiO2). mdpi.com The mechanism on SiO2 is suggested to involve the formation of OH radicals, which cleave C-F bonds. mdpi.com
Substrate-Induced Degradation Mechanisms (e.g., Photocatalytic Surfaces)
The nature of the substrate can significantly influence the degradation of perfluoroalkyl iodides. Photocatalytic surfaces, such as TiO2, can accelerate the degradation process. When I-PFC12 SAMs on TiO2 are exposed to light, the photocatalytic nature of the substrate leads to a more substantial loss of fluorine compared to when the SAM is on a less reactive SiO2 substrate. mdpi.com This enhanced degradation is attributed to the generation of electron-hole pairs in the photocatalyst upon light absorption, which can then participate in redox reactions that break down the perfluoroalkyl iodide molecule. researchgate.netnih.govnih.gov
Research on the degradation of perfluorooctanoic acid (PFOA) using an iodine-deficient bismuth oxyiodide photocatalyst has demonstrated that the degradation occurs through parallel direct redox reactions involving photoexcited electrons and superoxide (B77818) radicals. researchgate.netnih.govnih.gov The presence of iodine vacancies in the photocatalyst was found to promote the generation of these reactive species. researchgate.netnih.govnih.gov
Reactivity of the C-I Bond in Perfluorinated Systems
The carbon-iodine bond in this compound is the focal point of its reactivity, enabling a variety of chemical transformations.
Radical Processes and Their Intermediates
The homolytic cleavage of the C-I bond in perfluoroalkyl iodides is a key step in many radical reactions. nih.gov This process generates a highly reactive perfluoroalkyl radical, which can then participate in various subsequent reactions. nih.govresearchgate.net These radicals can add to unsaturated bonds, such as those in alkenes and alkynes, leading to perfluoroalkylation products. nih.govresearchgate.net They can also act as hydrogen abstractors, initiating other radical processes. nih.gov The generation of these radicals can be achieved through various methods, including the use of radical initiators, photolysis, or by forming halogen bond complexes that weaken the C-I bond. nih.govresearchgate.netnih.gov
The reactivity of these radical intermediates is a cornerstone of many synthetic methodologies. For example, the addition of perfluoroalkyl radicals to alkenes followed by iodine atom transfer from another perfluoroalkyl iodide molecule is a common strategy for the synthesis of perfluoroalkylated iodides. researchgate.net
Oxidative and Reductive Transformations
Perfluoroalkyl iodides can undergo both oxidative and reductive transformations. Reductive degradation is often the more thermodynamically preferred process for perfluoroalkyl substances (PFAS). researchgate.netrsc.org The reductive defluorination of perfluoroalkyl compounds can be achieved using aquated electrons generated from the photolysis of iodide. researchgate.netrsc.orgnih.govacs.org In this process, the aquated electrons attack the perfluoroalkyl chain, leading to the stepwise removal of fluorine atoms.
Electrochemical methods can also be employed for both the oxidation and reduction of PFAS. taylorfrancis.com While oxidation generally requires a high potential, reduction is a viable pathway for their degradation. researchgate.netrsc.org
Intermolecular Interactions and Complexation Studies
The iodine atom in this compound can participate in specific intermolecular interactions, influencing its behavior in solution and in the solid state.
Perfluoroalkyl iodides are known to act as halogen bond donors. The electrophilic character of the iodine atom, due to the strongly electron-withdrawing perfluoroalkyl group, allows it to form halogen bonds with Lewis bases. nih.gov This interaction involves a charge transfer from the Lewis base to the σ* orbital of the C-I bond, which can activate the bond towards homolytic cleavage. nih.gov This principle has been utilized in synthetic chemistry to promote reactions of perfluoroalkyl iodides under mild conditions. nih.gov
Furthermore, the interaction of iodide anions with electron-deficient aromatic systems, known as π-hole interactions, has been studied. nih.gov While not directly involving this compound itself, these studies provide insight into the types of non-covalent interactions that the iodide moiety can participate in. In the context of this compound, the highly polarized C-I bond could potentially engage in dipole-dipole interactions with other polar molecules. youtube.com The large, non-polar perfluoroalkyl chain would primarily exhibit London dispersion forces. youtube.com
Halogen Bonding Phenomena with the Iodide Moiety
The iodine atom in this compound serves as a potent halogen bond (XB) donor. This capability arises from the highly electron-withdrawing nature of the C20F41 perfluoroalkyl chain, which induces a significant region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the iodine atom opposite to the C–I covalent bond. rsc.org This electron-deficient region can interact non-covalently with a variety of Lewis bases, which act as halogen bond acceptors.
The formation of a halogen-bonded complex between this compound and a Lewis base leads to the activation of the C–I bond. nih.gov This activation facilitates the homolytic cleavage of the bond, even under mild conditions such as irradiation with visible light or gentle heating, to generate a perfluoroalkyl radical and an iodine radical. rsc.orgnih.gov This principle has been exploited in various synthetic transformations. For instance, the interaction with bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) forms XB complexes that can initiate C-H amidation and perfluoroalkylation reactions. nih.gov Similarly, amines and even water can act as XB acceptors, facilitating the photolysis of perfluoroalkyl iodides. rsc.orgnih.gov The interaction with the Lewis base populates the σ* antibonding orbital of the C–I bond, weakening it and lowering the energy required for its cleavage. rsc.org
Detailed research findings have demonstrated the application of this phenomenon in diverse chemical reactions. The activation via halogen bonding allows for the perfluoroalkylation of a wide range of substrates, including electron-rich arenes, heteroarenes, alkenes, and alkynes. nih.govnih.govchemrxiv.org The strength of the halogen bond and the subsequent reactivity can be influenced by the nature of the Lewis basic donor.
Table 1: Halogen Bonding Interactions with Perfluoroalkyl Iodides and Resulting Chemical Transformations
| Halogen Bond Acceptor (Lewis Base) | Resulting Activation/Transformation | Substrate Examples | Reference |
| Amine Additives | Photochemical C-H perfluoroalkylation | Electron-rich arenes (e.g., aniline, pyrrole), Tryptophan-containing peptides | nih.govnih.gov |
| Sodium tert-Butoxide (NaOtBu) | C(sp3)–H amidation | Benzylic hydrocarbons | nih.gov |
| Potassium Hydroxide (KOH) | C(sp2)–H iodination, C-H perfluoroalkylation | Heterocycles, Alkenes, Alkynes | nih.gov |
| Substituted Hydroquinone (B1673460) | Visible-light mediated radical perfluoroalkylation | Caffeine, electron-rich (hetero)arenes | chemrxiv.org |
| Water (H₂O) | Facilitated photolysis for radical generation | General perfluoroalkyl iodides | rsc.org |
Charge Transfer Complex Formation
This compound, acting as a Lewis acid (electron acceptor), can form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron-rich species (donors). chemrxiv.orglibretexts.org This interaction is intimately related to the halogen bonding phenomenon, where the formation of the XB adduct involves a degree of charge transfer from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO), specifically the σ* orbital of the C–I bond. chemrxiv.orglibretexts.org
The formation of these CT complexes is often evidenced by distinct changes in the electronic absorption spectra. chemrxiv.orglibretexts.orgchemrxiv.org While neither the perfluoroalkyl iodide nor the donor may absorb significantly in the visible light region individually, the resulting CT complex can exhibit a new, broad absorption band at longer wavelengths (a bathochromic or red-shift). chemrxiv.orglibretexts.org This new band corresponds to the energy required to excite an electron from the donor-centered orbital to the acceptor-centered orbital within the complex. libretexts.org
Mechanistic studies have utilized this property to enable photochemical reactions. For example, the CT complex formed between a perfluoroalkyl iodide and a substituted hydroquinone catalyst absorbs visible light, initiating a single-electron transfer (SET) process. chemrxiv.org This photoexcitation leads to the generation of a perfluoroalkyl radical and the oxidized donor radical cation, which can then drive subsequent chemical reactions. rsc.orgchemrxiv.org The intensity and position of the CT band are dependent on the strength of the donor and acceptor, providing a means to study the thermodynamics of complex formation. libretexts.org
Table 2: Spectroscopic Evidence for Charge Transfer Complex Formation with Iodide-Containing Species
| Donor-Acceptor System | Spectroscopic Observation | Implication | Reference |
| Perfluoroalkyl Iodide (e.g., C₄F₉I) - Dihydroxytetramethylbenzene (DTHQ) | Large red-shift in UV-Vis absorbance upon mixing | Formation of a visible light-absorbing CT complex | chemrxiv.org |
| Iodine (I₂) - Benzene | Appearance of a new absorption band (CT band) | Ground-state complex formation | ias.ac.inyoutube.com |
| Iodine (I₂) - Donor Solvents (e.g., ethers, amines) | Yellow-brown color and new absorption bands in the 200-400 nm range | Formation of CT complexes with varying interaction strengths | libretexts.org |
| Indoline Dyes - Iodide Electrolyte | Changes in transient absorption spectra and lifetimes | Formation of dye-iodide complexes affecting electron dynamics | chemrxiv.org |
Ion Migration and Defect Chemistry in Iodide-Containing Systems
This compound is a neutral molecule and does not directly undergo ion migration. However, its chemical transformations can generate iodide ions (I⁻), which are known to be mobile in certain solid-state systems, profoundly influencing material properties. nih.govresearchgate.net The cleavage of the C–I bond, often facilitated by halogen bonding or photolysis, releases an iodide ion or an iodine radical that can be reduced to an iodide ion. rsc.orgnih.gov Once formed, these iodide ions can migrate through a material's lattice, a process central to the defect chemistry of materials like metal halide perovskites. researchgate.netresearchgate.netnih.gov
In crystalline solids such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), ion transport occurs through defect-mediated pathways. researchgate.netnih.gov The dominant mobile species is typically the iodide ion, which migrates via a vacancy-assisted mechanism. nih.gov This involves an iodide ion hopping into an adjacent vacant iodide lattice site. The presence and mobility of these ions are critical factors in the performance and stability of devices like perovskite solar cells, where ion migration can lead to hysteresis in current-voltage characteristics and long-term degradation. researchgate.netnih.gov The accumulation of mobile iodide ions at interfaces can alter local electronic energy levels and charge-injection barriers. nih.gov
The introduction of iodide ions from a source like this compound into such a system would contribute to the population of mobile ions and interact with the intrinsic defect chemistry of the host material. The activation energy for iodide ion migration is a key parameter that quantifies the ease of this process and is highly dependent on the material's composition and crystal structure. nih.gov
Table 3: Representative Activation Energies for Iodide Ion Migration in Perovskite Systems
| Material System | Migration Mechanism | Activation Energy (Eₐ) | Significance | Reference |
| CH₃NH₃PbI₃ | Vacancy-assisted iodide migration | ~0.6 eV | Identified as the primary mobile ion contributing to hysteresis | nih.gov |
| CH₃NH₃PbI₃ | Iodide migration leading to interfacial barrier modulation | N/A (process identified) | Direct cause of hysteresis in current-voltage curves | nih.gov |
| Halide Perovskites (general) | Ion migration via defect pathways | 0.420 eV to 1.246 eV | Can be suppressed by reducing deep-level defects or through doping | researchgate.net |
| Ag/Perovskite Interface | Electric field-induced I⁻ migration | N/A (process identified) | Leads to irreversible formation of AgI and device degradation | researchgate.net |
Emerging Research Frontiers and Interdisciplinary Perspectives
Development of Sustainable Synthetic Approaches for Fluorinated Compounds
The synthesis of fluorinated compounds, including perfluoroalkyl iodides (PFAIs), has traditionally relied on methods that are effective but often raise environmental and safety concerns. rsc.org Processes like the Swarts reaction and Simons electrochemical fluorination, while historically significant for producing compounds like perfluoroeicosyl iodide, frequently involve hazardous reagents such as hydrogen fluoride (B91410) (HF) or generate substantial waste streams. dovepress.com The drive towards green chemistry is catalyzing a shift to more sustainable and environmentally benign synthetic strategies. bioengineer.org
Modern research focuses on several key areas to improve the sustainability of producing long-chain PFAIs:
Electrochemical Methods: Advanced electrochemical fluorination (ECF) is being explored to allow for cleaner and more selective introduction of fluorine atoms under milder conditions, potentially reducing hazardous byproducts. bioengineer.org
Flow Chemistry: The use of microfluidic flow systems offers enhanced safety when handling reactive intermediates and can improve reaction efficiency and scalability, which is crucial for industrial applications. engineeringness.com
Novel Reagents: There is a significant push to develop fluorinating agents that are effective, safer to handle, and more sustainable. bioengineer.org This includes exploring the use of more common and less hazardous fluoride salts, such as potassium fluoride, in combination with activating agents to replace harsher traditional reagents. bioengineer.orgeurekalert.org
Atom Economy: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. dovepress.com New synthetic pathways are being designed to be more atom-economical, minimizing waste.
Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches for Fluorinated Compounds
| Aspect | Traditional Methods (e.g., Swarts Reaction) | Emerging Sustainable Approaches |
|---|---|---|
| Reagents | Often hazardous (e.g., HF, SbF3) dovepress.com | Lower-cost, safer salts (e.g., KF); novel 'green' reagents bioengineer.orgeurekalert.org |
| Conditions | Harsh, high energy input | Milder reaction conditions, often at room temperature |
| Byproducts | Significant generation of hazardous waste (e.g., HCl) dovepress.com | Minimal and often non-toxic byproducts (e.g., NaCl, KCl) eurekalert.org |
| Efficiency | Can have issues with selectivity and atom economy dovepress.com | High selectivity, improved atom economy, suitable for flow chemistry engineeringness.com |
Advanced Characterization Beyond Conventional Spectroscopies
While standard techniques like NMR and mass spectrometry are fundamental, the complex nature of large perfluorinated molecules like this compound necessitates more advanced analytical methods to fully understand their structure, properties, and behavior in various environments.
Ion Mobility Mass Spectrometry (IMS-MS): This powerful technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge. waters.com For complex environmental or biological samples, IMS can separate perfluoroalkyl substances (PFAS) from isobaric interferences—different compounds that have the same nominal mass—providing a much cleaner and more accurate identification. waters.comresearchgate.net This is particularly useful for distinguishing between different isomers of long-chain PFAS. researchgate.net
Iodide Time-of-Flight Chemical Ionization Mass Spectrometry (Iodide-ToF-CIMS): This is an emerging technology for the online, real-time measurement of PFAS in both gas and aerosol phases. rsc.orgnih.gov The technique relies on the analyte molecule forming an adduct with iodide, which allows for highly sensitive detection. rsc.orgnih.gov It has proven effective for a range of PFAS, including fluorotelomer iodides, and offers low limits of detection, making it a promising tool for atmospheric and environmental monitoring. rsc.orgnih.gov
Solid-Phase Microextraction (SPME): Coupled with gas chromatography/mass spectrometry (GC/MS), HS-SPME (Headspace-SPME) is a sensitive and fast sample preparation technique for analyzing volatile PFAS like perfluoroalkyl iodides in water and sediment. nih.gov This method reduces sample preparation time and allows for the detection of compounds at very low concentrations (ng/L or ng/g levels). nih.gov
Table 2: Advanced Spectroscopic and Analytical Techniques for this compound
| Technique | Principle of Operation | Information Gained for this compound |
|---|---|---|
| Ion Mobility-Mass Spectrometry (IMS-MS) | Separates ions based on size and shape in a gas-filled drift tube before mass analysis. waters.com | Structural differentiation from isomers and isobaric interferences; conformational information. researchgate.net |
| Iodide-ToF-CIMS | Uses iodide as a reagent ion to form adducts with analyte molecules for sensitive mass detection. rsc.orgnih.gov | Real-time, highly sensitive detection in gas and aerosol phases; atmospheric chemistry studies. researchgate.net |
| HS-SPME-GC/MS | Extracts and concentrates volatile analytes from a sample's headspace onto a coated fiber for GC/MS analysis. nih.gov | Trace-level quantification in environmental matrices like water and sediment. nih.gov |
Theoretical Predictions for Novel this compound Reactivity and Applications
Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the behavior of molecules like this compound, guiding experimental work and accelerating discovery. These methods allow researchers to investigate properties and reaction mechanisms that are difficult or costly to study in the lab.
Density Functional Theory (DFT): DFT calculations are widely used to understand the fundamental properties of PFAS. For instance, DFT can predict the binding energies of PFAS interacting with other molecules, which is crucial for designing sensors or remediation materials. rsc.orgnih.gov It can also elucidate reaction mechanisms, such as how PFAS might degrade or transform in the environment. nih.gov
Molecular Docking and Machine Learning: These computational techniques are used to screen large databases of chemicals for potential biological activity. nih.gov By modeling the interaction between a molecule like a PFAS derivative and a biological target, such as a hormone receptor, researchers can prioritize which compounds should be synthesized and tested for potential endocrine-disrupting effects. nih.gov
Fugacity Modeling: This type of modeling predicts how a chemical will partition between different environmental compartments (air, water, soil, biota). Fugacity analysis has been used to understand the fate of PFAS precursors in systems like wastewater treatment plants, helping to explain why concentrations of some PFAS can increase during the treatment process. researchgate.net
Table 3: Examples of Theoretical Predictions for Perfluoroalkyl Compounds
| Computational Method | Predicted Property/Application | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Binding energy of PFAS to iodide ions or sorbent materials. rsc.orgdigitellinc.com | Improves analytical detection (CIMS) and helps design materials for PFAS capture. rsc.orgdigitellinc.com |
| Molecular Docking | Interaction potential with biological receptors (e.g., androgen receptor). nih.gov | Prioritizes chemicals for toxicological testing and risk assessment. nih.gov |
| Fugacity/Fate Modeling | Environmental distribution and transformation of PFAS precursors. researchgate.net | Predicts environmental fate and identifies sources of secondary PFAS formation. researchgate.net |
Integration of this compound in Smart Materials and Responsive Systems
The distinct molecular structure of this compound—a long, hydrophobic, and rigid perfluoroalkyl "tail" attached to a reactive iodide "head"—makes it a prime candidate for integration into smart materials and responsive systems. These are advanced materials designed to change their properties in response to external stimuli.
Self-Assembled Monolayers (SAMs): The perfluoroalkyl chain can drive the self-assembly of these molecules on various surfaces, creating highly ordered, low-energy films. The reactive iodide group can then be used as a chemical handle to graft other molecules or polymers onto the surface. This could be used to create stimuli-responsive surfaces that change their wettability (hydrophobicity/hydrophilicity) or adhesive properties in response to light, chemical reaction, or temperature.
Polymer Synthesis: Perfluoroalkyl iodides are key precursors in synthetic chemistry. capes.gov.br The carbon-iodine bond can be utilized in controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP), to create well-defined block copolymers. By incorporating a perfluoroeicosyl block, a polymer can be designed with unique amphiphilic properties, leading to applications in drug delivery, advanced coatings, and emulsification of fluorous compounds. rsc.org
Responsive Gels and Actuators: Integrating the rigid, rod-like structure of this compound into a polymer network could lead to the development of novel gels or elastomers. The alignment or phase behavior of these perfluorinated segments could be influenced by external fields (e.g., electric or magnetic) or temperature, causing the material to change shape or stiffness, thereby acting as a sensor or actuator.
Table 4: Potential Applications of this compound in Smart Materials
| Material/System | Role of this compound | Potential Application |
|---|---|---|
| Stimuli-Responsive Surfaces | Forms a self-assembled monolayer; C-I bond acts as a reactive site for further functionalization. | Sensors, "lab-on-a-chip" devices, anti-fouling coatings. |
| Fluorinated Block Copolymers | Initiator or chain transfer agent in polymerization (e.g., ITP). wikipedia.org | Advanced emulsifiers, drug delivery vehicles, high-performance membranes. rsc.org |
| Self-Healing Materials | The C-I bond can be designed to be reversibly cleavable, allowing for bond reformation upon damage. | Durable coatings and structural composites that can repair themselves. |
Compound Index
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of perfluoroeicosyl iodide to ensure high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of fluorination agents (e.g., iodine pentafluoride) and reaction conditions (temperature: 50–80°C, inert atmosphere). Purification via fractional distillation or column chromatography is essential to remove unreacted perfluoroalkane precursors. Characterization should include NMR (<sup>19</sup>F, <sup>1</sup>H) and mass spectrometry to confirm molecular integrity .
Q. How can researchers characterize the physicochemical properties of this compound, such as thermal stability and solubility?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen can assess thermal decomposition thresholds (>250°C). Solubility profiling in fluorinated solvents (e.g., perfluorohexane) versus polar aprotic solvents (e.g., DMSO) should follow ASTM E1148-02. X-ray diffraction (XRD) and Raman spectroscopy can elucidate crystalline structure and bond stability .
Q. What experimental protocols are recommended for assessing the hydrolytic stability of this compound under environmental conditions?
- Methodological Answer : Conduct accelerated hydrolysis studies at varying pH (3–11) and temperatures (20–60°C). Monitor degradation products via LC-MS/MS and quantify iodide release using ion chromatography. Control experiments should account for photolytic effects using UV-Vis irradiation chambers .
Q. Which analytical techniques are most reliable for detecting trace-level this compound in complex matrices (e.g., soil, biological tissues)?
- Methodological Answer : Solid-phase extraction (SPE) paired with high-resolution mass spectrometry (HRMS) achieves detection limits <1 ppb. Isotopic dilution (e.g., <sup>13</sup>C-labeled internal standards) improves quantification accuracy. Matrix-matched calibration curves are critical to address ionization suppression .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental fate data for this compound, such as conflicting biodegradation rates reported in sediment versus aqueous systems?
- Methodological Answer : Perform controlled microcosm studies to isolate variables (e.g., microbial activity, organic carbon content). Validate results using field duplicates and cross-reference with historical data for spatial-temporal consistency. Statistical tools like PCA (principal component analysis) can identify confounding factors .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological membranes or protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) parameterized for fluorinated chains can model lipid bilayer penetration. Docking studies (AutoDock Vina) combined with QSAR models predict binding affinities to serum albumin or peroxisome proliferator-activated receptors (PPARs) .
Q. How should researchers design experiments to investigate the long-term stability of this compound in environmental reservoirs (e.g., groundwater, marine systems)?
- Methodological Answer : Use mesocosm setups simulating redox gradients and salinity variations. Employ <sup>19</sup>F NMR to track structural integrity over months. Compare degradation kinetics with shorter-chain PFAS analogs (e.g., PFOS) to identify chain-length-dependent persistence .
Q. What strategies mitigate analytical interference when quantifying this compound alongside co-occurring PFAS in environmental samples?
- Methodological Answer : Implement tandem mass spectrometry (MS/MS) with precursor ion scanning (m/z 499 → 80 for iodide fragment). Use chromatographic separation (HILIC columns) to resolve co-eluting PFAS. Validate method robustness via interlaboratory round-robin testing .
Data Presentation Guidelines
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Table 1 : Comparative Hydrolytic Degradation of this compound at pH 7 and 60°C
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Figure 1 : Proposed Degradation Pathways of this compound in Aqueous Systems
![Degradation pathways include hydrolysis, photolysis, and microbial defluorination .]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
